molecular formula C15H15N5O B2941594 (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone CAS No. 1206986-54-0

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2941594
CAS No.: 1206986-54-0
M. Wt: 281.319
InChI Key: ZTKAUEJCKZPCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone (CAS 1206986-54-0) is a chemical compound with a molecular formula of C15H15N5O and a molecular weight of 281.31 g/mol . This molecule features a unique structure comprising a 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole moiety linked to a 1-ethyl-1H-pyrazole ring via a methanone group. The fused benzoimidazoleimidazole core is a scaffold of significant interest in medicinal chemistry, with related structures being investigated for their potential interactions with biological targets . The pyrazole component is a privileged structure in drug discovery, known to contribute to a wide range of pharmacological activities; its derivatives are found in agents with anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, making it a versatile fragment for the development of novel bioactive molecules . While the specific biological profile of this compound is a subject for ongoing research, its distinct architecture makes it a valuable intermediate for chemical synthesis and a candidate for screening in various pharmacological assays. Researchers can utilize this compound in developing new therapeutic agents, exploring enzyme inhibition, or as a building block in constructing more complex chemical entities. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-ethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-2-20-13(7-8-16-20)14(21)19-10-9-18-12-6-4-3-5-11(12)17-15(18)19/h3-8H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKAUEJCKZPCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N2CCN3C2=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its anticancer properties, mechanism of action, and pharmacological profiles based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H19N3OSC_{19}H_{19}N_{3}OS with a molecular weight of approximately 337.44 g/mol. Its structure includes a benzoimidazole moiety fused with a pyrazole ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC19H19N3OSC_{19}H_{19}N_{3}OS
Molecular Weight337.44 g/mol
CAS Number1203320-93-7

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance, research indicates that derivatives with a 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers .

One study reported that the compound exhibited antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), suggesting its potential as an anticancer agent . The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis in cancer cells.

The biological activity of this compound is hypothesized to involve several biochemical pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation.
  • Signal Transduction Modulation : The compound could alter signaling pathways that regulate cell survival and apoptosis.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases, particularly in S-phase synchronization in tumor cells .

Study 1: In Vivo Effects on Tumor Cells

A study investigated the effects of similar imidazole-containing compounds on mouse models bearing leukemia. The administration of these compounds showed varied effects on tumor cell proliferation and survival rates. Notably, some compounds led to a significant reduction in tumor growth while sparing normal cells from cytotoxicity .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of related compounds highlighted that modifications in the pyrazole moiety significantly impacted anticancer efficacy. Compounds with electron-donating groups demonstrated enhanced activity against specific cancer types, reinforcing the importance of molecular structure in biological outcomes .

Pharmacokinetics

Understanding the pharmacokinetics (ADME) of this compound is crucial for its therapeutic application:

  • Absorption : The compound shows favorable absorption characteristics when administered orally.
  • Distribution : It is expected to distribute widely due to its lipophilicity.
  • Metabolism : Initial studies suggest metabolic pathways involving cytochrome P450 enzymes.
  • Excretion : Primarily excreted via renal pathways; further studies are needed for precise profiling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, emphasizing molecular features, synthetic routes, and biological activities.

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Weight Key References
(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone Benzoimidazoimidazole + pyrazole 1-Ethyl-pyrazole ~348.4 g/mol (estimated)
(2,3-dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone Imidazole + trityl-protected phenyl 2,3-Dimethylphenyl, trityl 442.55 g/mol
4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole + pyrazolone Allyl, methyl, phenyl ~337.4 g/mol
2-(1H-benzo[d]imidazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone Benzoimidazole + oxadiazole + azetidine Pyrimidinyl-oxadiazole ~405.4 g/mol (estimated)

Key Observations:

Heterocyclic Diversity: The target compound’s benzoimidazoimidazole core distinguishes it from simpler imidazole or benzothiazole derivatives.

Substituent Effects : The 1-ethyl-pyrazole group contrasts with bulkier substituents like trityl (in ) or allyl-phenyl (in ). The ethyl group may balance lipophilicity and metabolic stability, avoiding steric hindrance observed in larger substituents.

Molecular Weight : At ~348 g/mol, the compound falls within the "drug-like" range (200–500 g/mol), similar to the pyrimidinyl-oxadiazole derivative (~405 g/mol) .

Key Observations:

Antimicrobial Potential: The target compound’s imidazoimidazole core shares structural motifs with imidazolone derivatives (e.g., 4-(4-arylidene-5-oxo-imidazol-1-yl)pyrazolones), which exhibit broad-spectrum antifungal activity . However, the absence of a 5-oxo group in the target may alter its efficacy.

Lack of Direct Data : Unlike benzothiazolyl-pyrazolones or imidazolone-pyrazoles , the target compound’s bioactivity remains uncharacterized in the literature. Its ethyl-pyrazole substituent may reduce cytotoxicity compared to allyl or phenyl groups, as seen in other systems .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for constructing the benzo[d]imidazo[1,2-a]imidazole scaffold in this compound?

  • Methodology : Multicomponent reactions (MCRs) under transition-metal-free conditions are widely used. For example, base-promoted cyclization of amidines and ketones can yield fused imidazole derivatives (e.g., spiro-fused 4,5-dihydro-1H-imidazol-5-ones) . Optimization of solvent (DMF, THF) and catalysts (K₂CO₃, NaH) is critical, as seen in analogous imidazole syntheses .
  • Characterization : Confirm scaffold formation via ¹H/¹³C NMR to detect proton environments (e.g., δ 12.78 ppm for NH in benzoimidazole) and carbonyl resonances (δ ~160 ppm) .

Q. How can researchers validate the purity and structural integrity of the methanone linker in this compound?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Spectroscopy : FTIR to confirm C=O stretching (~1650–1700 cm⁻¹) and ¹³C NMR for the methanone carbon (δ ~190–200 ppm) .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .

Q. What are standard protocols for evaluating reaction yields and isolating side products during synthesis?

  • Methodology :

  • Workup : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) to separate unreacted starting materials (e.g., 1-ethyl-1H-pyrazole derivatives) .
  • GC-MS : Identify side products like chlorinated byproducts from incomplete acylation .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of benzoimidazole to acyl chloride) and reaction time (12–24 hrs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the 1-ethylpyrazole moiety in biological activity?

  • Methodology :

  • Analog Synthesis : Replace the ethyl group with methyl, propyl, or aryl substituents via nucleophilic substitution .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase targets) and compare IC₅₀ values. Use molecular docking (AutoDock Vina) to map interactions between the pyrazole group and binding pockets .
  • Data Analysis : Apply multivariate regression to correlate substituent hydrophobicity (logP) with activity .

Q. What computational strategies are effective for predicting the compound’s metabolic stability and toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate cytochrome P450 interactions and hepatotoxicity .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of the ethyl group) using Schrödinger’s BioLuminate .
  • Validation : Compare in silico results with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Q. How should researchers address contradictory data in solvent-dependent reaction outcomes for this compound?

  • Methodology :

  • Design of Experiments (DoE) : Use a factorial design to test solvent polarity (DMF vs. THF), temperature (25°C vs. 80°C), and catalyst loadings .
  • Mechanistic Studies : Conduct kinetic monitoring (in situ IR) to detect intermediates (e.g., enolate formation in DMF) .
  • Statistical Analysis : Apply ANOVA to identify significant variables (p < 0.05) and optimize conditions .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?

  • Methodology :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
  • Error Handling : Use replicates (n ≥ 3) and report SEM. Apply Grubbs’ test to exclude outliers .

Q. How can researchers design a long-term stability study for this compound under varying storage conditions?

  • Methodology :

  • ICH Guidelines : Test accelerated stability (40°C/75% RH for 6 months) and monitor degradation via HPLC .
  • Degradant Profiling : Use LC-MS to identify hydrolysis products (e.g., cleavage of the methanone linker) .

Contradiction Resolution

Q. How to reconcile discrepancies in reported biological activity across different cell lines?

  • Methodology :

  • Cell Line Authentication : Verify STR profiles to rule out contamination .
  • Assay Standardization : Normalize data to housekeeping genes (e.g., GAPDH) and use internal controls (e.g., staurosporine for apoptosis assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.